molecular formula C26H29NO4 B4081591 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide

3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide

Cat. No. B4081591
M. Wt: 419.5 g/mol
InChI Key: ADNGLILLLPQKSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide, also known as GW 501516, is a synthetic drug that has been extensively studied for its potential use in enhancing athletic performance and treating metabolic disorders. It belongs to the class of drugs known as selective androgen receptor modulators (SARMs), which are compounds that selectively bind to androgen receptors in the body to produce specific effects.

Mechanism of Action

3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. This receptor plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide 501516 leads to increased fatty acid oxidation, improved glucose uptake, and reduced inflammation, which can help improve metabolic function and athletic performance.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide 501516 can improve endurance performance by increasing the capacity of skeletal muscle to use fatty acids as a fuel source. It has also been shown to improve insulin sensitivity and reduce inflammation in animal models of obesity and diabetes. In addition, 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide 501516 has been shown to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism, which can lead to improved energy production and reduced oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide 501516 in lab experiments is its selective binding to the PPARδ receptor, which allows for specific effects on metabolic function and athletic performance. However, one limitation is the potential for off-target effects on other receptors in the body, which could lead to unwanted side effects.

Future Directions

There are several potential future directions for research on 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide 501516, including:
1. Investigating its potential use in treating other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome.
2. Studying its effects on muscle wasting and sarcopenia in aging populations.
3. Examining its potential use in combination with other drugs for enhanced metabolic and athletic performance.
4. Investigating its safety and efficacy in human clinical trials.
Overall, 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide 501516 shows promise as a potential treatment for metabolic disorders and enhancer of athletic performance, but further research is needed to fully understand its mechanisms of action and potential applications.

Scientific Research Applications

3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide 501516 has been studied extensively for its potential use in treating a variety of metabolic disorders, including obesity, diabetes, and dyslipidemia. It has also been investigated for its potential use in enhancing athletic performance, particularly in endurance sports such as running and cycling.

properties

IUPAC Name

3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-3-(4-propan-2-yloxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO4/c1-18(2)31-21-14-12-19(13-15-21)24(23-10-5-6-11-25(23)30-4)17-26(28)27-20-8-7-9-22(16-20)29-3/h5-16,18,24H,17H2,1-4H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNGLILLLPQKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(CC(=O)NC2=CC(=CC=C2)OC)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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